Fludarabine

Beschreibung

What is Fludarabine?

This compound, a purine analog, and the antineoplastic agent, is used in treating chronic lymphocytic leukemia (CLL) and immunosuppressive regimens to prepare for hematopoietic cell transplantation (HCT). This compound has a low incidence of transient serum enzyme elevations and is rarely implicated in clinically apparent acute liver injury. This compound is a potent immunosuppressive agent linked to many cases of reactivation of hepatitis B.

Pharmacology of this compound

This compound, a fluorinated nucleotide analog of the antiviral agent Vidarabine, has antineoplastic properties. This compound phosphate can be administered intracellularly as phosphate sodium. It is quickly dephosphorylated to 2-fluoroara-A, then phosphorylated intracellularly via deoxycytidine kinase. This metabolite can inhibit DNA polymerase, ribonucleotide reduction, and DNA primase. It may also inhibit tumor cell growth.

Biological effects of this compound

This compound is an inhibitor of DNA synthesis. This compound is a prodrug converted to F-ara-A, an active metabolite. This inhibits ribonucleotide reduces and competitively inhibits the DNA polymerase. It also prevents DNA Ligase I from joining DNA. This causes apoptosis.

Purine nucleoside derivatives resistant to deamination were developed for various types of leukemias due to their antitumor activity through inhibition of DNA synthesis. This compound is an adenosine deaminase-resistant analog of 9-b-D-arabinofuranosyladenine (ara-A) that disrupts ribonucleotide reductase and DNA polymerase in blood cells. It has antiproliferative properties (IC50 = 1.54 mM on RPMI-8226) and triggers apoptosis by increasing Bax, decreasing Bid, XIAP, and survivin expression.

Uses of this compound

This compound is used as a chemotherapeutic agent in the treatment of hematological malignancies. This compound injection is part of the antimetabolites group. This compound injection is used to treat B-cell chronic lymphocytic Leukemia (CLL), cancer affecting white blood cells. Patients with CLL who have had unsuccessful treatment with an alkylating agent (e.g., bendamustine) are eligible for this medicine.

This compound can be used to treat a variety of animal tumors, including CD8F mammary carcinoma, CD210 leukemia, and CD8F lymphoma.

Structure

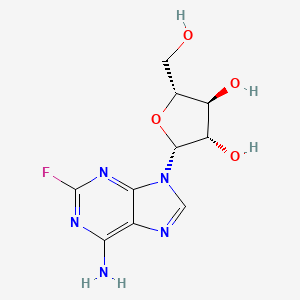

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUBKKRHXORPQB-FJFJXFQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4039657 | |

| Record name | Fludarabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4039657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sparingly sol water, org solvents | |

| Record name | Fludarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUDARABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6964 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

21679-14-1 | |

| Record name | Fludarabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21679-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fludarabine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021679141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fludarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fludarabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4039657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fludarabine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUDARABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2K93U8740 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUDARABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6964 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

260 °C | |

| Record name | Fludarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUDARABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6964 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Fludarabine's Mechanism of Action in Chronic Lymphocytic Leukemia: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular and cellular mechanisms through which fludarabine exerts its cytotoxic effects on Chronic Lymphocytic Leukemia (CLL) cells. It details the drug's activation, its multifaceted impact on DNA and RNA synthesis, the induction of apoptosis, and the experimental methodologies used to elucidate these actions.

Pharmacokinetics and Intracellular Activation

This compound phosphate (F-ara-AMP) is a water-soluble prodrug administered intravenously.[1] Following administration, it is rapidly dephosphorylated in the plasma to its nucleoside form, 2-fluoro-ara-A (F-ara-A).[1][2] F-ara-A is then transported into CLL cells via nucleoside transporters. Inside the cell, it undergoes phosphorylation by deoxycytidine kinase (dCK) to the monophosphate form and subsequently to the diphosphate (F-ara-ADP) and the active triphosphate form, F-ara-ATP.[3] This intracellular conversion to the active metabolite, F-ara-ATP, is the prerequisite for all of this compound's cytotoxic activities.[3]

Core Cytotoxic Mechanisms

F-ara-ATP employs a multi-pronged approach to induce cell death in CLL, primarily by disrupting DNA synthesis and repair, inducing programmed cell death (apoptosis), and inhibiting RNA transcription.

Inhibition of DNA Synthesis and Repair

The principal action of F-ara-ATP is the potent inhibition of DNA synthesis.[3] This is achieved through several concurrent mechanisms:

-

Inhibition of DNA Polymerases: F-ara-ATP directly competes with the natural nucleotide deoxyadenosine triphosphate (dATP) for binding to DNA polymerases (alpha, delta, and epsilon), thereby inhibiting their function.[1][3]

-

Inhibition of Ribonucleotide Reductase: The drug inhibits ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This action depletes the intracellular pool of deoxynucleotides, including dATP, which potentiates the inhibitory effect of F-ara-ATP on DNA synthesis by increasing the F-ara-ATP/dATP ratio.[3]

-

DNA Chain Termination: F-ara-ATP can be incorporated into the growing DNA strand.[3] Once incorporated, its structure prevents the addition of subsequent nucleotides, causing premature chain termination.[4]

-

Inhibition of DNA Primase and Ligase: F-ara-ATP also inhibits DNA primase, which is essential for initiating DNA replication, and DNA ligase I, an enzyme critical for joining DNA fragments during replication and repair.[1][3]

Furthermore, this compound is a potent inhibitor of DNA repair, particularly the Nucleotide Excision Repair (NER) pathway.[5] When other DNA-damaging agents like oxaliplatin or cyclophosphamide create adducts, the cell initiates NER.[6][7] this compound's active metabolite gets incorporated into the DNA "patch" during this repair synthesis, which stalls the repair process, leading to the accumulation of DNA strand breaks and synergistic cell killing.[5][6][7][8]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in CLL cells. The accumulation of DNA damage caused by the drug triggers the DNA Damage Response (DDR) pathways. This leads to the activation of both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.[6]

Key events in this compound-induced apoptosis include:

-

p53 Activation: In cells with functional p53, DNA damage leads to its stabilization and activation, which in turn transcriptionally upregulates pro-apoptotic proteins like PUMA.[6][9]

-

Mitochondrial Pathway: Activation of the intrinsic pathway is marked by a loss of mitochondrial membrane potential, release of cytochrome c, and subsequent cleavage and activation of caspase-9.[6]

-

Extrinsic Pathway: Evidence also points to the activation of the extrinsic pathway through the cleavage of caspase-8.[6]

-

Caspase Cascade: Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave critical cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

-

Bcl-2 Family Modulation: The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins is critical. This compound can shift this balance to favor apoptosis, though overexpression of anti-apoptotic proteins like Mcl-1 and Bag-1 is associated with resistance.[10][11]

Inhibition of RNA Transcription

In the largely quiescent cell population characteristic of CLL, a third mechanism is crucial: the inhibition of RNA synthesis.[12] F-ara-ATP can also be incorporated into RNA, leading to the premature termination of transcription. This results in the depletion of essential proteins with short half-lives that are required for cell survival.[12] This mechanism is significant because it allows this compound to be effective even in non-dividing cells, which constitute the bulk of the CLL clone.[12]

Quantitative Analysis of this compound's Effects

The clinical and preclinical efficacy of this compound has been quantified in numerous studies. The following tables summarize key data points.

Table 1: Clinical Efficacy of this compound Monotherapy in CLL

| Patient Population | Dosing Schedule | Overall Response (OR) Rate | Complete Response (CR) Rate | Reference |

|---|---|---|---|---|

| Relapsed/Refractory | 25 mg/m²/d for 5 days every 4 weeks | 32% | 3% | [3] |

| Treatment-Naïve | Standard Dose | 80% - 100% | N/A |[3] |

Table 2: Clinical Efficacy of this compound-Based Combination Therapies in Untreated CLL

| Treatment Arms | Overall Response (OR) Rate | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Reference |

|---|---|---|---|---|

| This compound | 37% | 4% | 14 months | [3] |

| vs. Chlorambucil | 63% | 20% | 20 months | [3] |

| This compound | 59.5% | 4.6% | 19.2 months | [13] |

| vs. This compound + Cyclophosphamide (FC) | 74.3% | 23.4% | 31.6 months |[13] |

Table 3: In Vitro Synergistic Cytotoxicity with Oxaliplatin in CLL Cells

| Treatment (24 hours) | Apoptotic Cell Death (%) | Reference |

|---|---|---|

| Oxaliplatin alone | 4.4% (±3.1) | [8] |

| This compound alone | 10.8% (±4.2) | [8] |

| Oxaliplatin + this compound | 29.0% (±3.5) |[8] |

Key Experimental Methodologies

The mechanisms described above were elucidated using a variety of standard and advanced laboratory techniques. Detailed protocols for key assays are provided below.

Cell Viability and Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Protocol:

-

Cell Culture and Treatment: Culture primary CLL cells or cell lines at a density of 1x10⁶ cells/mL. Treat with desired concentrations of this compound or vehicle control for specified time points (e.g., 24, 48 hours).

-

Harvesting: Transfer cell suspensions to 1.5 mL microcentrifuge tubes. Centrifuge at 300 x g for 5 minutes at 4°C.

-

Washing: Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold 1X Phosphate Buffered Saline (PBS). Repeat the centrifugation and washing step.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (100 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour, exciting FITC at 488 nm and PI at 535 nm.

DNA Damage Assessment (Neutral Comet Assay)

The neutral comet assay (single-cell gel electrophoresis) is used to detect DNA double-strand breaks, which appear as a "comet tail" of fragmented DNA.

Protocol:

-

Cell Preparation: After drug treatment, harvest and wash cells, then resuspend in cold PBS at 1x10⁵ cells/mL.

-

Slide Preparation: Mix 10 µL of cell suspension with 100 µL of molten (37°C) 0.7% low-melting-point agarose. Pipette the mixture onto a specially coated microscope slide and cover with a coverslip.

-

Solidification: Place the slide at 4°C for 10 minutes to solidify the agarose.

-

Lysis: Remove the coverslip and immerse the slide in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for 1-2 hours at 4°C.

-

Electrophoresis: Place the slide in a horizontal electrophoresis tank filled with a neutral electrophoresis buffer (e.g., TBE buffer, pH ~8.0). Run the electrophoresis at a low voltage (e.g., 25V) for 20-30 minutes.

-

Staining and Visualization: Gently remove the slide, wash with distilled water, and stain with a fluorescent DNA dye (e.g., SYBR Green or ethidium bromide). Visualize comets using a fluorescence microscope and quantify tail moments with appropriate software.[8]

DNA Synthesis Assay ([³H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis by quantifying the incorporation of a radiolabeled nucleoside.

Protocol:

-

Cell Plating and Treatment: Plate CLL cells in a 96-well plate. Treat with this compound and/or other agents as required. For repair synthesis assays, a DNA-damaging agent is added to induce repair.[8]

-

Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for a defined period (e.g., 4-18 hours).

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. The filters will trap the cells and their macromolecules (including DNA).

-

Washing: Wash the filters extensively with PBS and then with 5% trichloroacetic acid (TCA) to precipitate the DNA and wash away unincorporated [³H]-thymidine. Finally, wash with ethanol.

-

Quantification: Place the dried filters into scintillation vials with scintillation fluid. Measure the radioactivity (counts per minute, CPM) using a scintillation counter. A decrease in CPM in this compound-treated cells indicates inhibition of DNA synthesis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. google.com [google.com]

- 3. This compound in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound increases oxaliplatin cytotoxicity in normal and chronic lymphocytic leukemia lymphocytes by suppressing interstrand DNA crosslink removal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Killing of chronic lymphocytic leukemia by the combination of this compound and oxaliplatin is dependent on the activity of XPF endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA repair initiated in chronic lymphocytic leukemia lymphocytes by 4-hydroperoxycyclophosphamide is inhibited by this compound and clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. scielo.br [scielo.br]

- 11. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 12. Inhibition of RNA transcription: a biochemical mechanism of action against chronic lymphocytic leukemia cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase III trial of this compound plus cyclophosphamide compared with this compound for patients with previously untreated chronic lymphocytic leukemia: US Intergroup Trial E2997 - PubMed [pubmed.ncbi.nlm.nih.gov]

Fludarabine as a Purine Analog Antimetabolite: A Technical Guide

Abstract

Fludarabine is a potent purine analog and antimetabolite chemotherapeutic agent, pivotal in the treatment of various hematological malignancies, particularly B-cell chronic lymphocytic leukemia (CLL). As a prodrug, this compound phosphate is metabolically converted to its active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP), which exerts its cytotoxic effects through multiple mechanisms. The primary mechanism involves the comprehensive disruption of DNA synthesis by inhibiting key enzymes such as ribonucleotide reductase and DNA polymerases. Furthermore, F-ara-ATP gets incorporated into both DNA and RNA, leading to chain termination, inhibition of transcription, and ultimately, the induction of apoptosis. This guide provides an in-depth technical overview of this compound's metabolism, multifaceted mechanisms of action, relevant signaling pathways, and established experimental protocols for its study.

Introduction

This compound, chemically known as 9-β-D-arabinofuranosyl-2-fluoroadenine (F-ara-A), is a synthetic analog of the purine nucleoside adenosine. It was first synthesized to enhance the metabolic stability and therapeutic efficacy over its predecessor, vidarabine (ara-A), by being resistant to inactivation by adenosine deaminase. Administered as a water-soluble phosphate prodrug, this compound phosphate (F-ara-AMP), it is highly effective against both dividing and resting cells, making it a cornerstone in various chemotherapy regimens, including FLAG (this compound, cytarabine, and G-CSF) and in conditioning regimens for allogeneic stem cell transplantation. Its clinical utility is rooted in its ability to be selectively trapped in blood cells and its multifaceted interference with cellular replication and survival pathways.

Pharmacokinetics and Metabolism

The therapeutic activity of this compound is entirely dependent on its intracellular conversion to the active metabolite, F-ara-ATP.

Metabolic Activation Pathway:

-

Dephosphorylation: Following intravenous administration, this compound phosphate is rapidly and quantitatively dephosphorylated in the plasma to its nucleoside form, this compound (F-ara-A).

-

Cellular Uptake: F-ara-A is then transported into cells via nucleoside transporters.

-

Re-phosphorylation: Inside the cell, F-ara-A undergoes a three-step phosphorylation. The initial and rate-limiting step is the conversion to this compound monophosphate (F-ara-AMP) by deoxycytidine kinase (dCK). Subsequently, it is further phosphorylated to the diphosphate (F-ara-ADP) and finally to the active triphosphate form, F-ara-ATP.

F-ara-ATP is the primary cytotoxic metabolite, accumulating within the cell to exert its therapeutic effects.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound's primary metabolite, F-ara-A, has been well-characterized.

| Parameter | Value | Reference |

| Plasma Half-life | ~10 hours | |

| Standard Dose Plasma Concentration | ~3 µmol/L (at end of infusion) | |

| Time to Peak Intracellular F-ara-ATP | 4 hours after start of infusion | |

| Primary Route of Elimination | Renal (~60% of F-ara-A) |

Core Mechanism of Action: Inhibition of DNA Synthesis

F-ara-ATP is a potent and multifaceted inhibitor of DNA replication, targeting several critical enzymes simultaneously.

-

Ribonucleotide Reductase (RNR) Inhibition: F-ara-ATP inhibits RNR, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides (dNTPs), the essential building blocks for DNA synthesis. This inhibition depletes the intracellular pool of dNTPs, particularly dATP, which enhances the cytotoxic effect by increasing the competitive advantage of F-ara-ATP for incorporation into DNA.

-

DNA Polymerase Inhibition: F-ara-ATP competes with the natural substrate dATP for incorporation into the growing DNA strand by DNA polymerases (α, δ, and ε). Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand.

-

DNA Primase Inhibition: The drug inhibits DNA primase, an enzyme that synthesizes short RNA primers required for the initiation of DNA synthesis by DNA polymerase.

-

DNA Ligase I Inhibition: After F-ara-AMP is incorporated at the 3'-terminus of a DNA strand, it functions as a poor substrate for DNA ligase I. This prevents the joining of DNA fragments (Okazaki fragments) during replication and impairs DNA repair processes.

Induction of Apoptosis

Beyond halting DNA replication, this compound is a potent inducer of programmed cell death, or apoptosis, in both proliferating and quiescent cells.

-

DNA Damage Response: The incorporation of F-ara-ATP into DNA triggers DNA damage response pathways. This leads to the accumulation and phosphorylation of tumor suppressor proteins like p53, which in turn can initiate the apoptotic cascade.

-

Mitochondrial (Intrinsic) Pathway: this compound treatment modulates the expression of Bcl-2 family proteins, leading to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bid, XIAP, and survivin. This shift promotes mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases (e.g., caspase-9 and caspase-3), the executioners of apoptosis.

-

Caspase Activation: F-ara-ATP can directly contribute to the activation of the apoptosome by mimicking dATP, a necessary cofactor for the activation of caspase-9. In some cell types, this compound-induced apoptosis involves the caspase-specific degradation of cell cycle inhibitors like p27kip1.

Modulation of Other Signaling Pathways

This compound's activity extends to the modulation of key signaling pathways that regulate inflammation, cell survival, and immune response.

-

STAT1 Pathway: this compound has been shown to inhibit the cytokine-induced activation of Signal Transducer and Activator of Transcription 1 (STAT1) and subsequent STAT1-dependent gene transcription in lymphocytes. This contributes to its immunosuppressive effects.

-

NF-κB Pathway: In certain cancer cells, such as those infected with HTLV-1, this compound induces apoptosis by inhibiting the NF-κB signaling pathway. It achieves this by preventing the nuclear translocation of NF-κB, thereby blocking the transcription of pro-survival genes.

-

MAPK/ERK Pathway: In human monocytic cells, this compound can induce a pro-inflammatory activation through the MAPK/ERK pathway, a response mediated by reactive oxygen species. This suggests that some of the drug's in vivo side effects may be linked to cell activation rather than pure cytotoxicity.

Mechanisms of Resistance

Clinical resistance to this compound is a significant challenge and is often linked to alterations in its metabolic activation pathway.

-

Deoxycytidine Kinase (dCK) Deficiency: The most well-documented mechanism of resistance is the reduced activity or expression of dCK. Since dCK catalyzes the rate-limiting first phosphorylation step, its deficiency prevents the conversion of F-ara-A to F-ara-AMP, thus blocking the formation of the active F-ara-ATP.

-

Other Genetic Factors: Using transposon mutagenesis screens, other genes have been identified that may confer this compound resistance when their function is altered. These include BMP2K, ARID5B, and BRAF, implicating a role for the MAPK pathway in modulating drug sensitivity.

Quantitative Data Summary

Table 1: Intracellular Pharmacokinetics of F-ara-ATP in Pediatric HCT Patients

| F-ara-ATP Concentration | After Dose 1 | After Dose 4 |

| Median Peak (pmol/10⁶ cells) | 7.9 | 1.7 |

| Range (pmol/10⁶ cells) | 0.7 - 18.2 | 0.2 - 7.2 |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | IC₅₀ Value | Notes | Reference |

| RPMI 8226 (Multiple Myeloma) | 1.54 µM | - | |

| HL-60 (Promyelocytic Leukemia) | ~5 µg/mL | Produced 57% cell death | |

| Normal Mononuclear Cells | >1000 µg/mL | Resistant to cytotoxicity |

Table 3: Clinical Response in Pediatric Relapsed Leukemia (this compound + Ara-C)

| Leukemia Type | Evaluable Patients | Complete or Partial Response | Response Rate |

| Acute Myelocytic Leukemia (AML) | 18 | 9 | 50% |

| Acute Lymphocytic Leukemia (ALL) | 9 | 3 | 33% |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects in a research setting.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from a study on HL-60 cells.

-

Cell Seeding: Seed 50 µL of cell suspension in 96-well plates at a desired density.

-

Drug Preparation: Dilute this compound monophosphate in the culture medium to achieve a range of final concentrations (e.g., 0.5–1000 µg/ml).

-

Treatment: Add 50 µL of the prepared drug solution to each well. Include untreated control wells.

-

Incubation: Incubate the plates for 48 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

MTT Addition: Add 25 µL of MTT solution (final concentration 1 mg/ml) to each well and incubate for an additional 4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the optical density (OD) using a microplate reader at the appropriate wavelength.

-

Analysis: Calculate the inhibition rate (% of cell death) using the formula: (1 - OD of treated cells / OD of untreated cells) x 100.

Apoptosis Detection by Annexin V Staining

This protocol is based on a study investigating this compound and oxaliplatin synergy.

-

Cell Treatment: Treat cells (e.g., CLL lymphocytes) with the desired concentrations of this compound for the specified time (e.g., 16-36 hours).

-

Harvesting: Harvest the cells and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 200 µL of 1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).

-

Staining: Add 10 µL of FITC-conjugated Annexin V and incubate for 15 minutes at room temperature in the dark.

-

Propidium Iodide (PI) Addition: Add 10 µL of PI solution (50 mg/mL) and an additional 300 µL of binding buffer just before analysis.

-

Flow Cytometry: Analyze the samples immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cytokine Release Measurement by Cytometric Bead Array (CBA)

This protocol is adapted from a study on T cell function in CLL patients.

-

Cell Treatment: Incubate peripheral blood mononuclear cells (PBMCs) for 24 hours with this compound (e.g., 1 µg/ml) or control medium.

-

Wash and Stimulate: Wash the cells to remove the drug. Resuspend 5 x 10⁶ PBMCs and stimulate with phorbol 12-myristate 13-acetate (PMA, e.g., 1 ng/ml) and ionomycin (e.g., 0.5 µg/ml) for 6 days.

-

Supernatant Collection: After the stimulation period, collect the culture supernatants by centrifugation.

-

CBA Procedure: Analyze the supernatants for cytokine concentrations (e.g., IFN-γ, TNF-α, IL-2, IL-4, IL-10) using a commercial Cytometric Bead Array kit according to the manufacturer's instructions.

-

Data Acquisition and Analysis: Acquire data on a flow cytometer and use the provided analysis software to calculate cytokine concentrations based on standard curves.

Conclusion

This compound remains a highly significant antimetabolite in cancer therapy due to its robust and multi-pronged mechanism of action. Its efficacy is derived from its efficient intracellular conversion to F-ara-ATP, which comprehensively disrupts DNA replication and repair while simultaneously activating apoptotic pathways. Understanding the technical details of its pharmacokinetics, molecular targets, resistance mechanisms, and associated signaling pathways is critical for optimizing its clinical use, developing rational combination therapies, and designing novel therapeutic strategies to overcome resistance. The experimental protocols outlined provide a foundational framework for researchers to further investigate its complex biological activities.

An In-Depth Technical Guide on the Induction of Apoptosis by Fludarabine in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fludarabine, a purine nucleoside analog, is a cornerstone in the treatment of various hematologic malignancies, particularly B-cell chronic lymphocytic leukemia (CLL). Its therapeutic efficacy is largely attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is administered as a prodrug, this compound phosphate, which is rapidly dephosphorylated in the plasma to 2-fluoro-ara-A. This compound is then transported into cancer cells and phosphorylated by deoxycytidine kinase to its active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP). F-ara-ATP is the primary cytotoxic metabolite and exerts its effects through multiple mechanisms:

-

Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits DNA polymerases, leading to the termination of DNA chain elongation.[1] It is also a potent inhibitor of ribonucleotide reductase, an enzyme essential for the production of deoxyribonucleotides, further depleting the pool of precursors necessary for DNA replication.[2]

-

Incorporation into DNA and RNA: F-ara-ATP can be incorporated into both DNA and RNA. Its incorporation into DNA inhibits DNA ligase, leading to DNA strand breaks.[2] When incorporated into RNA, it disrupts RNA processing and function.[2]

-

Induction of DNA Damage Response: The accumulation of DNA strand breaks and replication stress activates DNA damage response (DDR) pathways, which are central to initiating the apoptotic cascade.[1]

Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis through a complex interplay of signaling pathways, primarily involving the intrinsic (mitochondrial) and, to some extent, the extrinsic pathways. The p53 tumor suppressor protein plays a crucial role in this process.

The p53-Dependent Pathway

DNA damage induced by this compound leads to the activation and stabilization of the p53 protein.[3] Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins and downregulating anti-apoptotic proteins.

-

Upregulation of Pro-Apoptotic Proteins: p53 promotes the transcription of pro-apoptotic members of the Bcl-2 family, such as Bax and Puma.[4][5]

-

Downregulation of Anti-Apoptotic Proteins: p53 can repress the expression of the anti-apoptotic protein Bcl-2.[4]

The shift in the balance between pro- and anti-apoptotic Bcl-2 family proteins is a critical determinant of the cell's fate.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is the primary route for this compound-induced apoptosis. The altered ratio of pro- to anti-apoptotic Bcl-2 family proteins at the mitochondrial outer membrane leads to mitochondrial outer membrane permeabilization (MOMP).

-

Bcl-2 Family Dysregulation: this compound treatment leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, while the levels of pro-apoptotic proteins such as Bax may increase or remain unchanged.[2][6] This imbalance favors apoptosis.

-

Mitochondrial Depolarization and Cytochrome c Release: MOMP results in the loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates.[7]

The Extrinsic (Death Receptor) Pathway

While the intrinsic pathway is dominant, some evidence suggests that this compound can also engage the extrinsic pathway. This pathway is initiated by the binding of death ligands (e.g., FasL) to their corresponding death receptors (e.g., Fas/CD95) on the cell surface. This interaction leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. Activated caspase-8 can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid to tBid, which then amplifies the apoptotic signal through the mitochondrial pathway.[3]

Quantitative Data on this compound-Induced Apoptosis

The following tables summarize quantitative data from various studies on the effects of this compound on cancer cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| RPMI 8226 | Multiple Myeloma | 1.54 | Proliferation Assay | [8] |

| MM.1S | Multiple Myeloma | 13.48 | Proliferation Assay | [8] |

| MM.1R | Multiple Myeloma | 33.79 | Proliferation Assay | [8] |

| U266 | Multiple Myeloma | 222.2 | Proliferation Assay | [8] |

| K562 | Chronic Myelogenous Leukemia | 3.33 | Clonogenic Survival Assay | [9] |

| BL2 | Burkitt's Lymphoma | 0.36 | K+ Current Inhibition | [10] |

| Dana | B-cell Lymphoma | 0.34 | K+ Current Inhibition | [10] |

| WSU-NHL | Non-Hodgkin Lymphoma | 0.049 | Cell Viability Assay | [11] |

| LAMA-84 | Chronic Myeloid Leukemia | 0.101 | Cell Viability Assay | [11] |

Table 2: Effect of this compound on Apoptosis-Related Protein Expression in B-CLL Cells

| Protein | Condition | Median Fluorescence Intensity (MFI) ± SD (Before this compound) | Median Fluorescence Intensity (MFI) ± SD (After this compound) | P-value | Reference |

| p53 | Viable Cells | 14.54 ± 2.0 | 26.40 ± 8.9 | 0.003 | [6] |

| Bcl-2 | Apoptotic Cells | 331.71 ± 42.2 | 245.81 ± 52.2 | < 0.001 | [6] |

| Bax | Viable Cells | 156.24 ± 32.2 | 167.25 ± 26.6 | 0.169 | [6] |

| Bag-1 | Viable Cells | 425.55 ± 39.3 | 447.49 ± 34.5 | 0.012 | [6] |

| Mcl-1 | Viable Cells | 233.59 ± 29.8 | 252.04 ± 35.5 | 0.033 | [6] |

| Annexin V | Viable Cells | 4.43 ± 3.17% | 19.73 ± 9.0% | < 0.001 | [6] |

Table 3: Time-Course of this compound-Induced Apoptosis in CLL Cells

| Time (hours) | Treatment | % Drug-Induced Apoptosis (Mean ± 95% CI) | Reference |

| 4 | 5 µM PEITC | 15 ± 5 | [12] |

| 8 | 5 µM PEITC | 30 ± 8 | [12] |

| 24 | 5 µM PEITC | 55 ± 10 | [12] |

| 24 | 1 µg/mL this compound | Significantly higher in responders vs. non-responders | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-induced apoptosis.

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This is a widely used flow cytometry-based assay to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Preparation:

-

Induce apoptosis by treating cells with this compound at the desired concentration and for the desired time. Include untreated cells as a negative control.

-

Harvest cells by gentle centrifugation (e.g., 300 x g for 5 minutes). For adherent cells, use a gentle cell scraper or trypsin-EDTA, and collect both floating and adherent cells.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).[14]

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[15]

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (e.g., 50 µg/mL).[14]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.[15]

-

Analyze the samples by flow cytometry within one hour.

-

Use appropriate compensation controls for multi-color analysis.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: The assay utilizes a synthetic substrate, such as DEVD (Asp-Glu-Val-Asp), conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.

Protocol:

-

Cell Lysate Preparation:

-

Treat cells with this compound as described previously.

-

Pellet the cells and wash with cold PBS.

-

Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C.

-

Collect the supernatant (cytosolic extract) for the assay.

-

-

Assay Procedure:

-

Determine the protein concentration of the cell lysates.

-

In a 96-well plate, add an equal amount of protein from each lysate.

-

Prepare a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC).

-

Add the reaction buffer to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Acquisition:

-

For a colorimetric assay, measure the absorbance at 405 nm using a microplate reader.

-

For a fluorometric assay, measure the fluorescence with an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

-

The fold-increase in caspase-3 activity can be determined by comparing the readings from treated samples to untreated controls.[16][17][18]

-

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay is used to detect the collapse of the mitochondrial membrane potential, a hallmark of the intrinsic apoptotic pathway.

Principle: JC-1 is a lipophilic, cationic dye that accumulates in the mitochondria of healthy cells in a potential-dependent manner. In healthy, non-apoptotic cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence (~530 nm). The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.[1][19][20]

Protocol:

-

Cell Staining:

-

Washing:

-

Gently wash the cells twice with an assay buffer to remove the excess JC-1 dye.[1]

-

-

Analysis:

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope using filters for red (e.g., rhodamine) and green (e.g., FITC) fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green fluorescence.

-

Flow Cytometry: Analyze the cells using a flow cytometer. The red fluorescence is typically detected in the FL2 channel, and the green fluorescence in the FL1 channel. A shift from the upper-right quadrant (healthy cells) to the lower-right quadrant (apoptotic cells) in a dot plot of red vs. green fluorescence indicates a loss of ΔΨm.

-

Plate Reader: Measure the fluorescence intensity at both emission wavelengths (e.g., 590 nm for red and 530 nm for green) using a fluorescence plate reader. The ratio of red to green fluorescence can be calculated to quantify the change in ΔΨm.

-

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify changes in the expression levels of specific proteins involved in the apoptotic pathways, such as p53, Bcl-2 family members, and caspases.

Protocol:

-

Protein Extraction:

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21]

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-caspase-3).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Wash the membrane thoroughly.[21]

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.[2]

-

Conclusion

This compound is a potent inducer of apoptosis in cancer cells, particularly in hematologic malignancies. Its mechanism of action involves the disruption of DNA synthesis and integrity, leading to the activation of a p53-dependent signaling cascade that converges on the intrinsic mitochondrial pathway of apoptosis. This results in the activation of a caspase cascade and the orderly dismantling of the cell. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the apoptotic effects of this compound and to develop novel therapeutic strategies that leverage this fundamental mechanism of cell death.

References

- 1. 101.200.202.226 [101.200.202.226]

- 2. researchgate.net [researchgate.net]

- 3. Activation of a p53-mediated apoptotic pathway in quiescent lymphocytes after the inhibition of DNA repair by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. This compound-induced apoptosis of B chronic lymphocytic leukemia cells includes early cleavage of p27kip1 by caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Inhibits KV1.3 Currents in Human B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 12. Effective elimination of this compound-resistant CLL cells by PEITC through a redox-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The rate of in vitro this compound-induced peripheral blood and bone marrow cell apoptosis may predict the chemotherapy outcome in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bosterbio.com [bosterbio.com]

- 15. bdbiosciences.com [bdbiosciences.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 20. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cytivalifesciences.com [cytivalifesciences.com]

- 22. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Phosphorylation of Fludarabine to F-ara-ATP

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fludarabine, a purine nucleoside analog, is a cornerstone in the treatment of various hematologic malignancies, particularly chronic lymphocytic leukemia (CLL). Its therapeutic efficacy is contingent upon its cellular uptake and subsequent intracellular phosphorylation to its active form, this compound triphosphate (F-ara-ATP). This technical guide provides a comprehensive overview of the molecular mechanisms governing these processes, detailing the key transporters and enzymes involved. Furthermore, it presents a compilation of detailed experimental protocols for studying this compound's cellular pharmacology, intended to serve as a valuable resource for researchers in oncology and drug development.

Introduction

This compound is administered as a prodrug, this compound phosphate, which is rapidly dephosphorylated in the plasma to 2-fluoro-ara-adenine (F-ara-A).[1] F-ara-A, the nucleoside form, is then transported into target cells, where it undergoes a three-step phosphorylation cascade to yield the active cytotoxic agent, F-ara-ATP. This intracellular conversion is a critical determinant of this compound's therapeutic activity, and any alterations in the transport or phosphorylation machinery can lead to drug resistance. Understanding the intricacies of these pathways is paramount for optimizing this compound-based therapies and developing novel strategies to overcome resistance.

Cellular Uptake of this compound (F-ara-A)

The cellular influx of F-ara-A is mediated by specific nucleoside transporters embedded in the plasma membrane. The two major families of nucleoside transporters implicated in this compound uptake are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).[2]

Equilibrative Nucleoside Transporters (ENTs)

ENTs, primarily hENT1 and hENT2, are bidirectional, sodium-independent transporters that facilitate the movement of nucleosides down their concentration gradient. In CLL cells, the uptake of this compound is predominantly mediated by ENT-type transporters.[3]

Concentrative Nucleoside Transporters (CNTs)

CNTs are sodium-dependent transporters that can move nucleosides against their concentration gradient. hCNT3 has been shown to be involved in this compound transport.[1]

The following diagram illustrates the cellular uptake of F-ara-A via these transporters:

References

- 1. Pharmacokinetics and Model-Based Dosing to Optimize this compound Therapy in Pediatric Hematopoietic Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional characterization of human equilibrative nucleoside transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound uptake mechanisms in B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular basis of Fludarabine resistance in leukemia cell lines

An In-depth Technical Guide on the Molecular Basis of Fludarabine Resistance in Leukemia Cell Lines

Introduction

This compound (9-β-D-arabinofuranosyl-2-fluoroadenine) is a purine nucleoside analog that has been a cornerstone in the treatment of various hematological malignancies, particularly chronic lymphocytic leukemia (CLL).[1] As a prodrug, its efficacy relies on intracellular transport and subsequent phosphorylation to its active triphosphate form, F-ara-ATP. F-ara-ATP exerts its cytotoxic effects primarily by inhibiting DNA synthesis and ribonucleotide reductase, and by being incorporated into both DNA and RNA, ultimately triggering apoptosis.[2][3] Despite its effectiveness, the development of this compound resistance, both innate and acquired, remains a significant clinical challenge, often leading to treatment failure.[4][5] Understanding the molecular underpinnings of this resistance is critical for developing strategies to overcome it and improve patient outcomes. This guide provides a comprehensive overview of the key molecular mechanisms of this compound resistance identified in leukemia cell lines, details common experimental protocols, and presents quantitative data and pathway visualizations.

Core Molecular Mechanisms of this compound Resistance

Resistance to this compound is a multifactorial process involving alterations at various stages of the drug's mechanism of action, from cellular uptake to the induction of apoptosis. The primary mechanisms can be broadly categorized as follows:

Impaired Drug Transport and Metabolism

The intracellular concentration of the active F-ara-ATP is a critical determinant of this compound's cytotoxicity. Resistance frequently arises from defects in the transport and metabolic activation pathways.

-

Reduced Cellular Uptake: this compound enters the cell via nucleoside transporters.[6] The human equilibrative nucleoside transporters, hENT1 and hENT2, are key mediators of this compound uptake.[7] Studies have shown a significant correlation between the protein expression of hENT2 and ex vivo sensitivity to this compound in CLL cells.[8] Conversely, altered expression or function of these transporters can limit the intracellular availability of the prodrug. Overexpression of the human concentrative nucleoside transporter 3 (hCNT3) has also been associated with a lower complete response rate to this compound therapy.[7]

-

Deficient Drug Activation: The rate-limiting step in this compound's activation is the initial phosphorylation of the prodrug (F-ara-A) to its monophosphate form (F-ara-AMP) by the enzyme deoxycytidine kinase (dCK).[1] Reduced dCK activity is one of the most well-documented mechanisms of resistance.[1][9] This deficiency can result from decreased dCK mRNA expression, leading to lower or undetectable levels of the dCK protein.[2][10] Leukemia cell lines with acquired this compound resistance often exhibit significantly downregulated dCK, which can confer cross-resistance to other nucleoside analogs like cytarabine (ara-C) and cladribine.[11][12]

-

Increased Drug Inactivation: The active monophosphate form of this compound can be dephosphorylated and inactivated by cytosolic 5'-nucleotidases (5'-NTs).[2] While some studies have not observed a significant elevation of 5'-NT mRNA in resistant cells, increased activity of these enzymes remains a potential mechanism for reducing the intracellular pool of activated drug.[2][13]

Alterations in Drug Targets and Downstream Signaling

Even with sufficient intracellular F-ara-ATP, alterations in downstream pathways can prevent the execution of the apoptotic program.

-

Enhanced DNA Repair: F-ara-ATP incorporation into DNA causes chain termination and inhibits DNA repair processes, which is a key part of its cytotoxic effect.[14][15] Consequently, an enhanced DNA repair capacity in leukemia cells can counteract the damage induced by this compound, contributing to resistance.[16][17]

-

Dysfunctional p53 Apoptotic Pathway: The tumor suppressor protein p53 plays a crucial role in mediating apoptosis following DNA damage. This compound treatment has been shown to induce a p53-dependent gene expression response in CLL patients.[18] Resistance to this compound is strongly associated with non-functional p53, often due to deletions of the 17p chromosome region or direct mutations in the TP53 gene.[16][19] Cells with defective p53 fail to efficiently undergo apoptosis in response to this compound-induced DNA damage.[19] However, it is noteworthy that a high percentage of patients with p53 aberrations still respond to this compound, suggesting that other factors are also involved in the clinical response.[20]

-

Deregulated MAPK Signaling: Pathway analysis of this compound-resistant cells has identified deregulated Mitogen-Activated Protein Kinase (MAPK) signaling as a contributing factor to resistance.[4][21] Activation of the MAPK pathway can promote cell survival and antagonize the pro-apoptotic signals initiated by chemotherapy.[22]

-

Altered Ceramide Metabolism: Recent studies have linked this compound resistance to changes in sphingolipid metabolism.[5] In resistant cells, the enzyme glucosylceramide synthase (GCS) can be upregulated. GCS converts the pro-apoptotic lipid ceramide into glucosylceramide, thereby reducing apoptosis and promoting cell survival. This mechanism has also been associated with the development of leukemia stem cell-like characteristics.[5]

Data Presentation: Quantitative Analysis of Resistance

The degree of resistance is often quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit cell growth by 50%.

Table 1: this compound Resistance and IC50 Values in Leukemia Cell Lines

| Cell Line (Parental) | Cell Line (Resistant) | Fold Resistance | Notes | Reference(s) |

| HL-60 | HL-60/Fara-A | >5-fold | Developed by exposure to increasing drug concentrations. | [2] |

| JOK-1 | JOK-1/F-Ara-A | >55-fold | Resistant cells showed deficient dCK activity. | [9] |

| L1210 | L1210/F-Ara-A | >29-fold | Murine leukemia cell line. | [9] |

| Mino | Mino/FR | >100-fold | Mantle cell lymphoma line; resistant cells proliferated in 100-fold higher concentrations. | [1] |

| HG3 | HG3 (Resistant Pools) | 2 to 5-fold | Resistance generated via piggyBac transposon mutagenesis. | [4] |

| MEC-2 | MEC-2 (Resistant Clones) | Significantly Increased IC50 | Associated with upregulation of GCS and P-glycoprotein. | [5] |

Table 2: Key Molecular Alterations in this compound-Resistant Leukemia Cell Lines

| Gene/Protein | Alteration | Cell Line(s) | Consequence | Reference(s) |

| dCK | Downregulation (mRNA & protein) | HL-60/Fara-A, JOK-1/F-Ara-A, Mino/FR | Impaired this compound activation. | [1][2][9][11] |

| hENT2 | Low Protein Expression | Primary CLL cells | Correlated with reduced ex vivo sensitivity. | [8] |

| GCS | Upregulation | MEC-2 | Reduced ceramide-induced apoptosis. | [5] |

| P-glycoprotein | Upregulation | MEC-2 | Increased drug efflux. | [5] |

| TP53 | Mutation / Deletion | Primary CLL cells | Ineffective DNA damage response and apoptosis. | [16][19] |

| Bcl-2 | Upregulation | Mino/FR | Inhibition of apoptosis. | [1] |

| MAPK Pathway | Deregulation | HG3 | Pro-survival signaling. | [4][21] |

| BMP2K, ARID5B, BRAF | Gene Disruption/Mutation | HG3 | Modulators of this compound sensitivity. | [4][21] |

Experimental Protocols

Investigating the mechanisms of this compound resistance involves a range of cellular and molecular biology techniques.

Generation of this compound-Resistant Cell Lines

-

Objective: To establish a stable cell line model of acquired this compound resistance.

-

Protocol:

-

Culture the parental leukemia cell line (e.g., HL-60, MEC-2) in standard growth medium.[2][5]

-

Initially, expose the cells to a low concentration of this compound (e.g., at or below the IC50).

-

Continuously culture the cells in the presence of the drug, passaging them as required.

-

Once the cells have adapted and are proliferating steadily, incrementally increase the this compound concentration.

-

Repeat the process of gradual dose escalation over a period of several months (e.g., 8 months) until the cells can tolerate significantly higher concentrations of the drug compared to the parental line.[2][11]

-

Isolate and expand clonal populations from the resistant pool for detailed characterization.

-

Cell Viability and Cytotoxicity Assays

-

Objective: To quantify the sensitivity of leukemia cells to this compound and determine IC50 values.

-

Protocol (Example using a Tetrazolium Salt-based Assay like WST-8 or XTT):

-

Seed leukemia cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well).[1][23]

-

Prepare serial dilutions of this compound in culture medium and add them to the wells. Include untreated control wells.

-

Incubate the plate for a specified duration (e.g., 48 or 72 hours) under standard cell culture conditions.[24][25]

-

Add the tetrazolium salt reagent (e.g., XTT) to each well and incubate for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the reagent to a colored formazan product.

-

Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

-

Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

-

Gene and Protein Expression Analysis

-

Objective: To measure the levels of key genes (e.g., dCK) and proteins involved in resistance.

-

Protocol (Real-Time Quantitative PCR for mRNA):

-

Isolate total RNA from both parental and resistant cell lines.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

-

Perform real-time PCR using gene-specific primers (e.g., for dCK, 5'-NT) and a fluorescent dye (e.g., SYBR Green) or a probe.[2][10]

-

Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Calculate the relative mRNA expression levels in resistant cells compared to parental cells using the ΔΔCt method.

-

-

Protocol (Western Blotting for Protein):

-

Prepare total protein lysates from parental and resistant cells.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-dCK, anti-hENT2).[2][8]

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system. Use a loading control protein (e.g., β-actin) to ensure equal protein loading.

-

Transposon Mutagenesis Screen

-

Objective: To perform a forward genetic screen to identify novel genes that confer this compound resistance.[4]

-

Protocol (piggyBac Transposon System):

-

Co-transfect the target leukemia cell line (e.g., HG3) with two plasmids: one containing the piggyBac transposon (carrying a selectable marker) and another expressing the piggyBac transposase enzyme.[26]

-

The transposase will randomly insert the transposon into the genome, potentially disrupting or altering the expression of genes.

-

Select the mutagenized pool of cells with a high concentration of this compound for several weeks.[4]

-

Cells in which a transposon insertion confers a survival advantage (i.e., resistance) will be enriched in the population.

-

Isolate genomic DNA from the resistant cell pool.

-

Use next-generation sequencing techniques to identify the genomic locations of the transposon insertions.

-

Genes that are frequently targeted by insertions in the resistant population are identified as candidate resistance genes.[21]

-

Visualizations: Pathways and Workflows

Caption: this compound activation pathway and points of resistance.

Caption: Workflow for generating and analyzing resistant cell lines.

Caption: Key signaling pathways in this compound action and resistance.

Conclusion

This compound resistance in leukemia cell lines is a complex phenomenon driven by a variety of molecular alterations. The most prominent mechanisms include impaired drug activation due to deoxycytidine kinase deficiency, dysfunctional p53-mediated apoptosis, and the deregulation of pro-survival signaling pathways. A thorough characterization of these mechanisms in resistant cells not only illuminates the biology of treatment failure but also paves the way for novel therapeutic strategies. For instance, the upregulation of Bcl-2 in resistant cells suggests a vulnerability that could be exploited by Bcl-2 specific inhibitors.[1] Similarly, the role of GCS in promoting survival indicates that GCS inhibition could be a viable strategy to re-sensitize resistant cells to this compound.[5] By continuing to dissect these intricate resistance networks, researchers and drug developers can better design rational drug combinations and targeted therapies to overcome resistance and improve the long-term efficacy of leukemia treatment.

References

- 1. Detailed Functional and Proteomic Characterization of this compound Resistance in Mantle Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. DNA repair mechanisms in cancer development and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound-resistance associates with ceramide metabolism and leukemia stem cell development in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Es nucleoside transporter content of acute leukemia cells: role in cell sensitivity to cytarabine (araC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of nucleoside transporter and metabolism gene expression in chronic lymphocytic leukemia (CLL): identification of this compound-sensitive and -insensitive populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Equilibrative nucleoside transporter-2 (hENT2) protein expression correlates with ex vivo sensitivity to this compound in chronic lymphocytic leukemia (CLL) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms responsible for resistance of sublines derived from leukemia cell lines to an antitumor agent 9-beta-D-arabinofuranosyl-2-fluoroadenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Correlation of deoxycytidine kinase gene expression with this compound resistance in patients with chronic lymphocytic leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular and biochemical mechanisms of this compound and cladribine resistance in a human promyelocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Downregulation of deoxycytidine kinase in cytarabine-resistant mantle cell lymphoma cells confers cross-resistance to nucleoside analogs gemcitabine, this compound and cladribine, but not to other classes of anti-lymphoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound-mediated circumvention of cytarabine resistance is associated with this compound triphosphate accumulation in cytarabine-resistant leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. DNA repair initiated in chronic lymphocytic leukemia lymphocytes by 4-hydroperoxycyclophosphamide is inhibited by this compound and clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. Drug resistance and DNA repair in leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound treatment of patients with chronic lymphocytic leukemia induces a p53-dependent gene expression response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. dadun.unav.edu [dadun.unav.edu]

- 21. Transposon Mutagenesis Reveals this compound Resistance Mechanisms in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. In vitro sensitivity of B-CLL cells to this compound and interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Determination of genes and microRNAs involved in the resistance to this compound in vivo in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Palladium and Platinum Complexes of the Antimetabolite this compound with Vastly Enhanced Selectivity for Tumour over Non-Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Core Pharmacodynamics of Fludarabine in B-Cell Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludarabine, a purine nucleoside analog, is a cornerstone in the treatment of various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), follicular lymphoma, and mantle cell lymphoma.[1][2] Its clinical efficacy is rooted in its multifaceted pharmacodynamic profile, primarily centered on the disruption of DNA synthesis and the induction of apoptosis in malignant B-cells. This technical guide provides an in-depth exploration of the core pharmacodynamics of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Cellular Uptake and Activation

This compound is administered as a prodrug, this compound phosphate (F-ara-AMP), which is rapidly dephosphorylated in the plasma to 2-fluoro-ara-A (F-ara-A). F-ara-A is then transported into cells via nucleoside transporters.[3] Once inside the cell, it undergoes a three-step phosphorylation process to become the active cytotoxic metabolite, 2-fluoro-ara-adenosine triphosphate (F-ara-ATP). This conversion is initiated by deoxycytidine kinase (dCK), a rate-limiting step, followed by subsequent phosphorylations to the di- and triphosphate forms.[3]

Mechanism of Action

The cytotoxic effects of this compound are mediated exclusively by its active metabolite, F-ara-ATP. The primary mechanisms of action include:

-

Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits several key enzymes essential for DNA replication and repair. These include DNA polymerase alpha, ribonucleotide reductase, and DNA primase.[4] By acting as a fraudulent nucleotide, its incorporation into the growing DNA strand leads to chain termination.[5]

-

Incorporation into DNA and RNA: F-ara-ATP is incorporated into both DNA and RNA. Its incorporation into DNA inhibits chain elongation and alters DNA structure, while its incorporation into RNA affects RNA processing and function.

-

Induction of Apoptosis: this compound is a potent inducer of apoptosis, or programmed cell death, in both dividing and quiescent lymphocytes.[6] This is a critical mechanism for its efficacy in low-proliferative malignancies like CLL. The apoptotic cascade is initiated through the activation of caspases and is influenced by the modulation of pro- and anti-apoptotic proteins.[6][7]

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data on the pharmacodynamic effects of this compound in various B-cell malignancy contexts.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line/Cell Type | Malignancy Type | IC50 Value (µM) | Assay Type | Reference(s) |

| Primary CLL Cells (Sensitive) | Chronic Lymphocytic Leukemia | 3.4 (± 0.8) | MTT Assay | [8] |

| Primary CLL Cells (Resistant) | Chronic Lymphocytic Leukemia | 38.6 (± 13.1) | MTT Assay | [8] |

| RPMI 8226 | Multiple Myeloma | 1.54 | MTT Assay | |

| MM.1S | Multiple Myeloma | 13.48 µg/mL (at 48h) | MTT Assay | [9] |

| MM.1R | Multiple Myeloma | 33.79 µg/mL (at 48h) | MTT Assay | [9] |

| HCT116 | Colon Carcinoma | >30 | MTT Assay | [10] |

| BL2 | Burkitt Lymphoma | 0.36 (± 0.04) | Patch Clamp | [2] |

| Dana | B-cell Lymphoma | 0.34 (± 0.13) | Patch Clamp | [2] |

| Mino | Mantle Cell Lymphoma | Not specified | WST-8 Assay | [11] |

| Mino/FR (this compound Resistant) | Mantle Cell Lymphoma | Not specified | WST-8 Assay | [11] |

Table 2: Intracellular F-ara-ATP Concentrations in CLL Cells

| Patient Cohort | This compound Dosage | Peak F-ara-ATP Concentration (µM) | Time to Peak Concentration (hours) | Reference(s) |

| 24 CLL Patients | 25 or 30 mg/m² daily for 5 days | 19 (median; range: 6-52) | 4 | [12][13] |

| Healthy Volunteers (in vitro incubation of NK cells) | 5 µM this compound for 4 hours | 6.00 ± 3.67 pmol/1x10⁶ cells | 4 | [14] |

Table 3: Modulation of Apoptosis-Related Proteins in CLL Cells by this compound

| Protein | Effect of this compound | Quantitative Change (Median Fluorescence Index - MFI) | Reference(s) |

| Bcl-2 | Decrease | From 331.71 (± 42.2) to 245.81 (± 52.2) | [15] |

| Bax | Increase | From 133.56 (± 35.7) to 154.33 (± 37.4) | [15] |

| p53 | Increase | From 6.46 (± 1.4) to 15.32 (± 9.2) | [15] |

Signaling Pathways and Molecular Interactions

This compound's induction of apoptosis involves a complex interplay of signaling pathways. A key pathway affected is the STAT1 signaling cascade. This compound has been shown to inhibit the cytokine-induced activation of STAT1 and deplete STAT1 protein levels, which is associated with its immunosuppressive effects.[16][17] Furthermore, STAT1α has been implicated in sensitizing B-cells to this compound-induced apoptosis, potentially through interaction with p53.[18]

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and interpretation of pharmacodynamic studies.

Cell Viability Assessment: MTT Assay